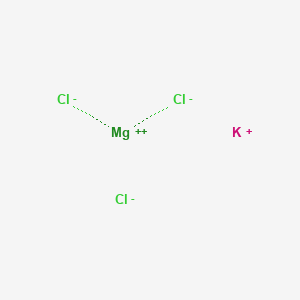

Magnesium;potassium;trichloride

Description

Overview of Complex Salt Formations and Double Salts

In chemistry, salts can be broadly categorized, with double salts and complex salts representing two distinct types of compounds formed from the combination of two or more stable salts. ncert.nic.in

A double salt is a crystalline compound that is formed by the combination of two different salts crystallizing together in a specific stoichiometric ratio from a solution. askiitians.comvedantu.com When dissolved in a solvent like water, a double salt completely dissociates into its constituent simple ions. wikipedia.orgshaalaa.com The properties of a double salt in solution are essentially the same as a mixture of its component salts. shaalaa.com A prime example of a double salt is carnallite (B72600) (KCl·MgCl₂·6H₂O), which in an aqueous solution, breaks down into K⁺, Mg²⁺, and Cl⁻ ions. ncert.nic.in Other examples include alums, such as potassium aluminum sulfate (B86663) (KAl(SO₄)₂·12H₂O), and Tutton's salts. askiitians.comwikipedia.org

A complex salt , on the other hand, contains a complex ion, which consists of a central metal ion bonded to one or more molecules or ions called ligands. askiitians.comvedantu.com This complex ion remains intact and does not dissociate into its constituent parts when dissolved in a solution. wikipedia.org The chemical properties of a complex salt are distinct from its component salts. shaalaa.com The presence of the complex ion is often indicated by square brackets in the chemical formula, such as in potassium ferrocyanide (K₄[Fe(CN)₆]), where the [Fe(CN)₆]⁴⁻ ion does not break down further in solution. ncert.nic.in

Table 1: Key Differences Between Double Salts and Complex Salts

| Feature | Double Salt | Complex Salt |

| Identity in Solution | Dissociates completely into constituent ions. Loses its identity. wikipedia.orgshaalaa.com | The complex ion remains intact in solution. Retains its identity. wikipedia.org |

| Formation | Formed by the co-crystallization of two simple salts in a fixed stoichiometric ratio. vedantu.com | Formed by the coordination of a central metal ion with ligands. vedantu.com |

| Properties | Properties are a combination of the constituent ions. shaalaa.com | Properties are distinct from the constituent ions and are characteristic of the complex ion. |

| Example | Carnallite (KCl·MgCl₂·6H₂O) ncert.nic.in | Potassium Ferrocyanide (K₄[Fe(CN)₆]) ncert.nic.in |

Academic and Research Significance of Multicomponent Chloride Systems Involving Magnesium and Potassium

Multicomponent chloride systems, particularly those involving magnesium and potassium, are of profound interest in various scientific and industrial fields. Their significance stems from their unique physicochemical properties, which are leveraged in numerous applications.

Industrial and Metallurgical Applications:

The primary source of potassium for fertilizers is often derived from minerals like carnallite. nih.govchula.ac.th The processing of these ores involves understanding the complex phase equilibria of the MgCl₂-KCl-H₂O system to efficiently extract potassium chloride. researchgate.net

Anhydrous magnesium chloride, a precursor for magnesium metal production, is often produced from processes involving carnallite. wikipedia.org The dehydration of carnallite is a critical step, and the presence of potassium chloride influences the thermodynamics and kinetics of this process. researchgate.net

Molten mixtures of MgCl₂ and KCl are used as electrolytes in the production of other metals and in pyrometallurgical processes. The composition of the salt mixture affects properties like conductivity and melting point. researchgate.net

Energy and Thermal Storage:

Eutectic mixtures of MgCl₂ and KCl are investigated as high-temperature heat transfer fluids (HTFs) and thermal energy storage (TES) materials for concentrating solar power (CSP) plants. dlr.deasme.org These molten salts can operate at temperatures above 700°C, enabling higher efficiency in power generation. dlr.de

The low cost and high thermal stability of these chloride mixtures make them promising candidates for next-generation energy technologies. dlr.dedlr.de Research focuses on determining the optimal composition to achieve the lowest possible melting point (eutectic point) and understanding their thermophysical properties like heat capacity, density, and viscosity at high temperatures. dlr.deasme.org

Geochemical and Environmental Studies:

The study of MgCl₂-KCl systems is crucial for understanding the formation of evaporite deposits in salt lakes and sedimentary basins. chula.ac.thrsc.org The crystallization behavior of salts from these brines provides insights into geological history and processes. rsc.org

Understanding the phase diagrams of these systems is essential for the comprehensive utilization of brines from salt lakes, which can be rich sources of potassium, magnesium, and other valuable elements. rsc.orgacs.org

Structural Diversity and Stoichiometric Considerations of Magnesium Potassium Trichloride (B1173362) (MgKCl₃) and Related Hydrates

The anhydrous compound Magnesium Potassium Trichloride (MgKCl₃) is a key species in the phase diagram of the MgCl₂-KCl system, particularly in molten salt studies. americanelements.comguidechem.comchemspider.com However, in natural and aqueous systems, the most prominent and studied form is its hydrated double salt, carnallite.

Carnallite, a hydrated double salt of potassium and magnesium chloride, serves as an excellent and primary research model for understanding the principles of multicomponent salt systems. nih.govchula.ac.th It is a naturally occurring mineral and a significant source of potash. chula.ac.thiucr.org

Structural Characteristics:

Carnallite typically crystallizes in the orthorhombic system. chula.ac.thresearchgate.net However, research has also identified a metastable monoclinic form, highlighting the structural complexity of this system. nih.goviucr.orgresearchgate.net

The crystal structure of carnallite is often described as being similar to a perovskite structure. iucr.org In this arrangement, the [Mg(H₂O)₆]²⁺ octahedra occupy the large voids created by a framework of corner-linked KCl₆ octahedra. iucr.orgresearchgate.net The six water molecules coordinated to the magnesium ion form hydrogen bonds with the surrounding chloride anions. iucr.org

Research Findings and Significance:

The study of carnallite's crystallization from brines is fundamental for optimizing the extraction of potassium chloride. chula.ac.thresearchgate.net The rate of crystallization and the purity of the resulting KCl depend heavily on the concentrations of MgCl₂ and KCl in the solution. chula.ac.thrsc.org

The dehydration of carnallite is a complex process that has been studied extensively due to its industrial importance in magnesium production. The process occurs in several steps, with the removal of water molecules at different temperatures. wikipedia.org

The existence of both orthorhombic and monoclinic forms of carnallite provides a valuable model for studying polymorphism and phase transitions in double salts. nih.govresearchgate.net The subtle differences in their crystal structures and stability offer insights into the thermodynamics of crystallization. iucr.orgresearchgate.net

Table 2: Crystallographic Data for Carnallite (KCl·MgCl₂·6H₂O)

| Crystal System | Orthorhombic chula.ac.thresearchgate.net | Monoclinic iucr.orgresearchgate.net |

| Space Group | Pnna | C2/c |

| Lattice Parameters (a) | 16.0780 (3) Å - 16.141 Å | 9.251 (2) Å |

| Lattice Parameters (b) | 22.3850 (5) Å - 22.519 Å | 9.516 (2) Å |

| Lattice Parameters (c) | 9.5422 (2) Å | 13.217 (4) Å |

| Angle (β) | 90° | 90.06 (2)° |

The comprehensive study of the magnesium-potassium-chloride system, with carnallite as a central focus, continues to be a rich area of research, bridging fundamental inorganic chemistry with practical applications in industry and geology.

Properties

IUPAC Name |

magnesium;potassium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.K.Mg/h3*1H;;/q;;;+1;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZGLUUWTFPBKG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[Cl-].[Cl-].[Cl-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3KMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies and Crystallization Dynamics of Magnesium Potassium Trichloride Systems

Controlled Crystallization Techniques for Double Salt Formation

The formation of the double salt magnesium potassium trichloride (B1173362) is governed by specific thermodynamic and kinetic conditions. Various laboratory and industrial techniques have been developed to control its crystallization, ensuring high purity and yield.

Isothermal dissolution followed by solvent evaporation is a widely used technique for growing carnallite (B72600) crystals from brine solutions. chula.ac.thchula.ac.th This method involves dissolving stoichiometric amounts of potassium chloride and magnesium chloride in a solvent, typically water, and allowing the solvent to evaporate slowly at a constant temperature. Nucleation of small carnallite crystals occurs at the air-liquid interface once the solution becomes supersaturated. chula.ac.th These initial crystals then grow as the solvent continues to evaporate, eventually settling at the bottom of the container. chula.ac.th

The success of this method hinges on maintaining a solution composition close to saturation before precipitation begins. chula.ac.th If the solution is undersaturated with respect to potassium chloride, the resulting crystals will be predominantly magnesium chloride hexahydrate. chula.ac.th The growth period, ambient temperature, and the precise concentrations of potassium chloride and magnesium chloride in the solution are critical factors for producing high-yield, well-formed carnallite crystals. researchgate.netchula.ac.th Laboratory experiments have successfully synthesized transparent, pseudo-hexagonal carnallite crystals using this technique at room temperature (23-25°C). wikipedia.orgchula.ac.thchula.ac.th

Table 1: Experimental Conditions for Evaporative Crystallization of Carnallite

| Parameter | Value/Condition | Source |

|---|---|---|

| Temperature | 23°C - 25°C | wikipedia.orgchula.ac.th |

| Starting Materials | Potassium Chloride (KCl), Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | chula.ac.thsmolecule.com |

| Molar Ratio | 1.5 mole % KCl and 98.5 mole % MgCl₂·6H₂O | wikipedia.org |

| Crystal System | Orthorhombic | researchgate.netchula.ac.th |

Hydrothermal synthesis is an effective method for producing well-crystallized magnesium-potassium chloride compounds. smolecule.com This process involves heating aqueous solutions of potassium chloride (KCl) and magnesium chloride hexahydrate (MgCl₂·6H₂O) in a sealed vessel under controlled temperature and pressure. Research has shown that maintaining a 1:1 molar ratio of KCl to MgCl₂ at a temperature of 80°C can yield synthetic carnallite with minimal impurities like bischofite or sylvite. smolecule.comresearchgate.net The elevated temperature in hydrothermal synthesis promotes the dissolution of reactants and subsequent crystallization of the double salt. smolecule.com This method is analogous to the hydrothermal preparation of other complex chlorides, such as basic magnesium chloride whiskers, from saltworks brine and sodium hydroxide. researchgate.net

Mechanochemical synthesis offers a solvent-free and rapid method for producing double salts. acs.orgosti.gov Carnallite can be produced by the simple grinding of a combination of hydrated magnesium chloride and potassium chloride. wikipedia.org This solid-state reaction is driven by the mechanical energy supplied during grinding, which facilitates the interaction and combination of the precursor salts. This approach is analogous to the sustainable, liquid-assisted grinding synthesis of other Ca- and Mg-double salts, which has been shown to produce single crystalline phase materials. acs.orgacs.org The technique is environmentally friendly and efficient, often requiring only short reaction times. osti.gov

Influence of System Parameters on Solid Phase Formation

The formation of the desired solid phase, carnallite, is highly sensitive to various system parameters. Careful control of these factors is essential to direct the crystallization pathway towards the double salt and away from the simple chloride salts.

Temperature is a critical parameter influencing the solubility and crystallization of carnallite. researchgate.net The decomposition of carnallite to produce potassium chloride is affected by temperature, with the dehydration of carnallite beginning at approximately 80°C at atmospheric pressure, a temperature that increases with rising confining pressure. copernicus.org For the synthesis of high-quality artificial carnallite, a process temperature of 80°C is recommended when using a magnesium chloride solution with a concentration of 27-30%. researchgate.netbelnauka.by In evaporative methods, reducing the temperature of a saturated mixed solution can initiate the precipitation of carnallite. chula.ac.th

The concentration of reactants, particularly the ratio of potassium chloride to magnesium chloride, is equally crucial. To achieve a product with a high content of the carnallite phase, the ratio of KCl to MgCl₂ in the initial mixture should be close to their stoichiometric ratio in carnallite. researchgate.netbelnauka.by An excess of potassium chloride leads to an increased content of KCl in the final product, while a deficiency results in a higher amount of the bischofite phase (MgCl₂·6H₂O). researchgate.netbelnauka.by The concentration of MgCl₂ in the mother liquor is an important factor in the crystallization process, as it affects the decomposition rate of carnallite and the supersaturation of KCl. ntnu.no High concentrations of Mg²⁺ ions can reduce the growth of KCl from mixed solutions. chula.ac.th

Table 2: Influence of KCI:MgCl₂ Ratio on Synthetic Carnallite Composition

| KCI:MgCl₂ Ratio in Initial Mixture | Product Composition | Source |

|---|---|---|

| Stoichiometric | High content of carnallite phase | researchgate.netbelnauka.by |

| Excess KCl | Increased content of KCl and NaCl in product | researchgate.netbelnauka.by |

Impurities and additional ions present in the crystallization system can significantly impact the kinetics and the final product. For instance, the presence of sodium chloride (NaCl) can lead to its co-precipitation with potassium chloride, contaminating the product. google.com However, by controlling the magnesium chloride concentration in the system to a range between 12% and 25% by weight, NaCl can be kept in solution, thus preventing contamination. google.com

The presence of other ions can also alter the crystal structure of the product. The K–Mg–Cl carnallite can form mixed crystals with corresponding ammonium (B1175870) or bromide double salts. nih.gov Even small amounts of ammonium (NH₄⁺) or bromide (Br⁻) can cause the crystal structure to change from the typical orthorhombic form to a metastable monoclinic form. nih.gov Sulfate (B86663) (SO₄²⁻) is another common impurity, especially in brines from salt lakes, which can negatively affect the purity and grade of the precipitated carnallite, particularly at high concentrations or high evaporation temperatures. jocpr.com Furthermore, impurities like magnesium oxyhydroxide (MgOH⁺) in dehydrated carnallite have been correlated with increased corrosion rates at high temperatures, and purification methods involving elemental magnesium have been developed to mitigate this. nih.govosti.gov

Table 3: Effect of Impurities on Carnallite Crystallization

| Impurity/Additional Ion | Effect | Source |

|---|---|---|

| Sodium Chloride (NaCl) | Co-precipitates, contaminating the KCl product. | google.com |

| Ammonium (NH₄⁺) | Can change crystal structure from orthorhombic to monoclinic. | nih.gov |

| Bromide (Br⁻) | Can change crystal structure from orthorhombic to monoclinic. | nih.gov |

| Sulfate (SO₄²⁻) | Reduces purity and grade of carnallite, especially at high concentrations/temperatures. | jocpr.com |

Investigations into Solid Solution Formation within Magnesium Potassium Chloride Frameworks

The formation of solid solutions within magnesium potassium chloride frameworks is a significant area of research, particularly in the context of mineral extraction and materials science. The compound at the core of these investigations is carnallite, a hydrated double chloride of potassium and magnesium with the chemical formula KMgCl₃·6H₂O. chula.ac.thresearchgate.net Understanding the dynamics of its crystallization and the conditions under which it forms solid solutions is crucial for processes like potash fertilizer production and magnesium metal extraction. researchgate.netgoogle.com

The synthesis of carnallite and its solid solutions is influenced by several factors, including the concentration of constituent ions, temperature, and the presence of impurities. Research has shown that carnallite crystals can be synthesized from brine solutions containing potassium chloride (KCl) and magnesium chloride (MgCl₂) at room temperature using a solvent evaporation technique. chula.ac.thresearchgate.net The stoichiometry of the KCl and MgCl₂ in the solution is a critical parameter. If the ratio deviates significantly from the stoichiometric requirement for carnallite, other phases may precipitate. For instance, an excess of potassium chloride can lead to a product with increased amounts of KCl and sodium chloride, while a deficiency results in a higher content of the bischofite (MgCl₂·6H₂O) phase. researchgate.net

The presence of other ions can also significantly impact the crystallization process and the formation of solid solutions. For example, in the quaternary system K⁺, Mg²⁺, Na⁺//Cl⁻–H₂O, the double salt KCl·MgCl₂·6H₂O is formed, but solid solutions are not observed. acs.org However, in the presence of ammonium ions (NH₄⁺), as in the KCl + NH₄Cl + MgCl₂ + H₂O system, solid solution-type double salts can form. acs.org The K-Mg-Cl carnallite can form mixed crystals with corresponding (NH₄)–Mg–Cl and K–Mg–Br double salts. nih.gov Even small amounts of ammonium or bromide can induce a structural change in carnallite from its typical orthorhombic form to a monoclinic one. nih.gov

Crystallization Parameters and Resulting Phases

The table below summarizes key findings from various studies on the synthesis and crystallization of magnesium potassium chloride systems, highlighting the influence of different parameters on the resulting solid phases.

| Initial Components | Synthesis Method | Key Parameters | Resulting Solid Phase(s) | Reference |

| KCl, MgCl₂, H₂O | Solvent Evaporation | Room temperature (23°C), varying KCl:MgCl₂ ratios | Carnallite (KMgCl₃·6H₂O), Magnesium Chloride Hexahydrate | chula.ac.th |

| Spent Magnesium Electrolyte, Chlorine-Magnesium Solution | Mixing and Evaporation | Temperature: 100–130°C, MgCl₂ concentration: 290–400 g/l | Synthetic Carnallite | researchgate.net |

| KCl, MgCl₂, H₂O | Isothermal Solution Equilibrium | Temperature: 278.15 K and 288.15 K | KCl, MgCl₂·6H₂O, KCl·MgCl₂·6H₂O (no solid solution) | acs.org |

| KCl, NH₄Cl, MgCl₂, H₂O | Isothermal Dissolution | Temperature: 323.2 K and 348.2 K | Solid solutions and double salts | acs.org |

| K-Mg-Cl brines with Br⁻ or SO₄²⁻ impurities | Slow Evaporation | Room temperature | Monoclinic carnallite | nih.gov |

Structural Characteristics of Carnallite

Natural carnallite typically possesses an orthorhombic crystal structure. researchgate.net However, studies have revealed the existence of a metastable monoclinic form of potassium carnallite, which can be synthesized from both natural and synthetic K-Mg-Cl brines. nih.gov This monoclinic phase is isomorphous with other carnallite-type compounds like NH₄Cl·MgCl₂·6H₂O. nih.gov The structure of carnallite consists of a network of face-sharing KCl₆ octahedra and isolated [Mg(H₂O)₆]²⁺ octahedra that occupy the openings in the KCl network. rruff.info The water molecules play a crucial role in transmitting charge between the Mg²⁺ and Cl⁻ ions. rruff.info

The lattice parameters of the more common orthorhombic carnallite have been determined through X-ray diffraction analysis. One study reported lattice parameters of a= 9.575 Å, b = 16.155 Å, and c = 22.526 Å, with a space group of Pnna. researchgate.net Another refinement of the structure yielded a = 1.6119(3) nm, b = 2.2472(4) nm, and c = 0.9551(2) nm, with the same space group. rruff.info

Research Findings on Solid Solution Formation

The investigation into solid solution formation within the magnesium potassium chloride framework is driven by the need to understand and control crystallization processes for industrial applications. The formation of solid solutions, where one element or ion substitutes for another in a crystal lattice, can significantly alter the physical and chemical properties of the resulting material.

In the context of the MgCl₂-KCl system, research has focused on the phase diagrams to understand the formation of different compounds at various temperatures and compositions. The binary phase diagram of the KCl-MgCl₂ system shows the existence of congruently melting compounds such as K₂MgCl₄ and KMgCl₃. scispace.com Thermodynamic simulations using tools like FactSage have been employed to estimate the phase diagrams and identify eutectic and peritectic points. dlr.deresearchgate.net These studies are fundamental to predicting the phases that will crystallize from a melt of a given composition.

While true solid solutions where K⁺ and Mg²⁺ substitute for each other within a single chloride lattice are not the primary focus, the formation of mixed crystals and the influence of impurities on the crystal structure of carnallite are well-documented. The incorporation of ammonium or bromide ions into the carnallite structure to form solid solutions demonstrates the flexibility of the crystal lattice and its ability to accommodate different ions. nih.gov This has implications for the purification of carnallite, as the presence of such impurities can lead to the crystallization of different polymorphs with potentially different processing characteristics.

The study of multicomponent brine solutions is essential for optimizing the extraction of valuable minerals. chula.ac.th The controlled crystallization of specific phases, including solid solutions, from these complex mixtures is a key technological challenge. Understanding the underlying principles of solid solution formation in magnesium potassium chloride systems is therefore a critical aspect of advancing these technologies.

Elucidation of Crystal Structures and Advanced Crystallographic Analysis

X-ray Diffraction Techniques for Structural Characterization

X-ray diffraction (XRD) is a primary tool for investigating the crystalline nature of materials. It has been extensively used to characterize both synthetic and naturally occurring magnesium potassium trichloride (B1173362).

Powder X-ray diffraction (PXRD) is instrumental in identifying the crystalline phases present in a sample and assessing its purity. For carnallite (B72600), PXRD patterns are compared against standard diffraction data to confirm its presence. chula.ac.thresearchgate.net The technique is effective for qualitative analysis of the synthesized compound. researchgate.net The characteristic peaks in the PXRD pattern of carnallite allow for its distinction from other minerals it is commonly associated with, such as halite and sylvite. handbookofmineralogy.orgrockidentifier.com The analysis of PXRD data involves comparing the positions and intensities of the observed diffraction peaks with those in reference databases like the ICDD (International Centre for Diffraction Data). handbookofmineralogy.org For instance, a known PXRD pattern for carnallite shows strong peaks at d-spacings of 3.322 Å, 2.932 Å, and 3.604 Å. handbookofmineralogy.org

Single crystal X-ray diffraction (SCXRD) provides a more detailed and precise three-dimensional picture of the crystal structure, including the exact positions of atoms and the geometries of chemical bonds. rruff.info For carnallite, SCXRD studies have been crucial in refining its structural model. rruff.info This technique allows for the determination of anisotropic temperature coefficients and the positions of hydrogen atoms within the hydrated structure. rruff.info The data obtained from SCXRD confirms that carnallite possesses an orthorhombic crystal system. chula.ac.th A metastable monoclinic form of carnallite has also been identified through single-crystal analysis, highlighting the structural diversity within this system. researchgate.net

Determination of Lattice Parameters and Unit Cell Metrics

The lattice parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. For the common orthorhombic form of carnallite, these parameters have been determined with high precision.

Different studies have reported slightly varying, yet consistent, lattice parameters for orthorhombic carnallite:

| a (Å) | b (Å) | c (Å) | Crystal System | Source(s) |

| 9.56 | 16.05 | 22.56 | Orthorhombic | webmineral.com |

| 16.119(3) | 22.472(4) | 9.551(2) | Orthorhombic | handbookofmineralogy.orgrruff.info |

| 9.598 | 16.141 | 22.519 | Orthorhombic | chula.ac.thiem.ac.ru |

| 16.166(3) | 22.546(3) | 9.577(1) | Orthorhombic | rruff.info |

| 9.575 | 16.155 | 22.526 | Orthorhombic | researchgate.net |

A metastable monoclinic form of carnallite has also been identified with the following lattice parameters: a = 9.251(2) Å, b = 9.516(2) Å, c = 13.217(4) Å, and β = 90.06(2)°. researchgate.net The anhydrous form, KMgCl₃, crystallizes in the orthorhombic Pnma space group with lattice parameters a = 7.030 Å, b = 7.075 Å, and c = 10.032 Å for the primitive cell. materialsproject.org

The unit cell of orthorhombic carnallite contains 12 formula units (Z=12). chula.ac.thhandbookofmineralogy.orgwebmineral.com The calculated density from these parameters is in good agreement with the measured density of the mineral. rruff.infowikipedia.org

Analysis of Crystallographic Symmetry and Space Group Assignments

The symmetry of a crystal is described by its point group and space group. The hydrated form of magnesium potassium trichloride, carnallite, crystallizes in the orthorhombic system. chula.ac.thwebmineral.comwikipedia.org

Initial studies proposed different space groups, but subsequent and more refined analyses have established the space group for orthorhombic carnallite as Pnna. chula.ac.thhandbookofmineralogy.orgrruff.info This corresponds to the orthorhombic dipyramidal crystal class (2/m 2/m 2/m). webmineral.comwikipedia.org The anhydrous form, KMgCl₃, crystallizes in the orthorhombic space group Pnma (No. 62). materialsproject.org A metastable monoclinic phase of carnallite has been identified with the space group C2/c. researchgate.net

Investigation of Coordination Environments and Hydrogen Bonding Networks in Hydrated Structures

The crystal structure of carnallite is characterized by a unique arrangement of its constituent ions and water molecules. The magnesium ion (Mg²⁺) is octahedrally coordinated to six water molecules, forming a [Mg(H₂O)₆]²⁺ complex. rruff.infowikipedia.org The potassium ion (K⁺) is coordinated to six chloride ions (Cl⁻) in an octahedral arrangement. rruff.infowikipedia.org

A key feature of the carnallite structure is that the [Mg(H₂O)₆]²⁺ octahedra are isolated and occupy spaces within a three-dimensional network of face-sharing KCl₆ octahedra. rruff.info The water molecules play a crucial role, acting as intermediaries that transmit charge between the magnesium and chloride ions. rruff.info This arrangement is notable because face-sharing of polyhedra is generally less stable according to Pauling's rules. wikipedia.org

The average interatomic distances are approximately 0.2045 nm for Mg–(H₂O) and 0.3238 nm for K–Cl. rruff.info Hydrogen bonds exist between the hydrogen atoms of the water molecules and the chloride anions, with H–Cl distances ranging from 0.2231(31) to 0.2584(25) nm and O–H–Cl angles in the range of 155.0(26) to 177.8(2.4)°. rruff.info The coordination environment of the chloride ions involves both potassium ions and water molecules. wikipedia.org

In the anhydrous form, KMgCl₃, the Mg²⁺ ions are also octahedrally coordinated, but directly to six Cl⁻ ions, forming corner-sharing MgCl₆ octahedra. materialsproject.org The K⁺ ions are in a 10-coordinate geometry with eight Cl⁻ atoms. materialsproject.org

Phase Equilibria and Solution State Complexation in Multicomponent Magnesium Potassium Chloride Systems

Experimental Determination of Solid-Liquid Phase Equilibria Diagrams

The foundation of understanding multicomponent salt systems lies in the experimental determination of their phase diagrams. These diagrams graphically represent the physical states of a system under different conditions of temperature, pressure, and composition.

Studies of Ternary Systems: KCl-MgCl₂-H₂O

The ternary system composed of potassium chloride (KCl), magnesium chloride (MgCl₂), and water (H₂O) is a fundamental building block for more complex brine systems. Its phase diagram at various temperatures reveals the crystallization fields of different solid phases. For instance, at 323.15 K (50°C), the metastable phase diagram is characterized by two invariant points and three crystallization fields corresponding to potassium chloride, magnesium chloride hexahydrate (MgCl₂·6H₂O), and the double salt carnallite (B72600) (KCl·MgCl₂·6H₂O).

The composition of the liquid phase at the invariant points, where two salts are in equilibrium with the solution, provides crucial data for controlling crystallization processes.

Table 1: Invariant Points in the Metastable KCl-MgCl₂-H₂O System at 323.15 K

| Invariant Point | Saturated Salts | Mass Fraction (w) of KCl | Mass Fraction (w) of MgCl₂ |

| E₁ | KCl, KCl·MgCl₂·6H₂O | 4.60% | 25.68% |

| E₂ | MgCl₂·6H₂O, KCl·MgCl₂·6H₂O | 0.20% | 37.11% |

Data sourced from studies on metastable phase equilibria.

The structure of the aqueous KCl-MgCl₂ solution is influenced by the concentration of MgCl₂. As the mass fraction of MgCl₂ increases, it disrupts the hydrogen bond network of water. rsc.org This leads to competition between Mg²⁺ and K⁺ for Cl⁻ ions, which can hinder the association of K⁺ and Cl⁻ and slow down the precipitation and crystallization rate of KCl. rsc.org

Investigations of Quaternary Systems: e.g., K⁺-NH₄⁺-Mg²⁺//Cl⁻-H₂O and K⁺-Na⁺-Mg²⁺//Cl⁻-H₂O

Quaternary systems introduce another cation, further complicating the phase equilibria. The study of these systems is essential for processes involving brines with multiple dissolved salts.

The K⁺-NH₄⁺-Mg²⁺//Cl⁻-H₂O system has been investigated at various temperatures. At 273 K (0°C), the Mg²⁺, NH₄⁺//Cl⁻–H₂O subsystem shows that with the addition of MgCl₂, the solubility of ammonium (B1175870) chloride (NH₄Cl) decreases. acs.org As the temperature increases, the crystallization zone of the double salt NH₄Cl·MgCl₂·6H₂O expands, while the zones for the single salts NH₄Cl and MgCl₂·6H₂O shrink. acs.org

In the K⁺-Na⁺-Mg²⁺//Cl⁻-H₂O system, studies at 278.15 K (5°C) and 288.15 K (15°C) have identified two invariant points, five univariant curves, and four crystallization regions. researchgate.net The presence of the double salt KCl·MgCl₂·6H₂O is a key feature of this system. researchgate.net The strong salting-out effect of MgCl₂ leads to a reduction in the solubility of both KCl and sodium chloride (NaCl).

Table 2: Invariant Points of the K⁺-Na⁺-Mg²⁺//Cl⁻-H₂O System at 278.15 K

| Invariant Point | Equilibrium Solid Phases | Liquid Phase Composition (mass fraction %) |

| E | NaCl, KCl, KCl·MgCl₂·6H₂O | Na⁺: 0.85, K⁺: 1.21, Mg²⁺: 9.58 |

| F | NaCl, MgCl₂·6H₂O, KCl·MgCl₂·6H₂O | Na⁺: 0.21, K⁺: 0.23, Mg²⁺: 12.04 |

Data adapted from solid-liquid phase equilibria studies of the quaternary system. researchgate.net

Analysis of Reciprocal Systems: K⁺-Mg²⁺//Cl⁻-NO₃⁻-H₂O

Reciprocal salt systems involve two cations and two anions. The K⁺-Mg²⁺//Cl⁻-NO₃⁻-H₂O system has been studied over a temperature range of 5°C to 115°C. researchgate.netresearchgate.net The phase diagrams at different temperatures delineate the crystallization areas for the various component salts. researchgate.net Research has led to the development of a semi-empirical model that can calculate the material balance for the crystallization of potassium nitrate (B79036) (KNO₃), KCl, and carnallite with high precision. researchgate.netresearchgate.net

Thermodynamic Modeling of Phase Transitions and Equilibria

Thermodynamic models are powerful tools for predicting phase behavior in complex multicomponent systems, reducing the need for extensive experimental work. The Pitzer ion-interaction model is widely and successfully used for this purpose in concentrated electrolyte solutions. rsc.orgdergipark.org.trpensoft.net

This model uses a set of equations to describe the thermodynamic properties of aqueous electrolyte solutions, including the activity and osmotic coefficients. dergipark.org.trpensoft.net The Pitzer model has been applied to various systems containing magnesium and potassium chlorides, such as the Li⁺, Na⁺, K⁺, Mg²⁺/Cl⁻, SO₄²⁻–H₂O system. researchgate.net By fitting the model to experimental data, Pitzer parameters for single electrolytes and mixing parameters for ion pairs and triplets can be determined. rsc.orgresearchgate.net These parameters then allow for the calculation of solubilities and the prediction of crystallization sequences as conditions like temperature and concentration change.

In-depth Analysis of Magnesium Chloride Complexation in Solution Environments

The behavior of magnesium ions in chloride-containing solutions is significantly influenced by the formation of various complexes. The nature and speciation of these complexes are dependent on factors such as solvent and the ratio of magnesium to chloride.

Formation and Speciation of Mono-, Bi-, and Tri-nuclear Magnesium-Chloride Complexes

In solution, magnesium and chloride ions can form a variety of complex species. Theoretical studies, often in non-aqueous solvents like dimethoxyethane (DME) and tetrahydrofuran (B95107) (THF) which provide insight into the fundamental coordination chemistry, have shown the stepwise formation of different complexes as the concentration of MgCl₂ changes. nih.gov

Mono-nuclear complexes: At lower MgCl₂ concentrations, simple species like MgCl⁺ and neutral MgCl₂ solvated by water or other solvent molecules are formed. nih.gov

Bi-nuclear complexes: As the salt concentration increases, these can dimerize to form bi-nuclear (or dimeric) complexes. An example is the [Mg₂(μ-Cl)₃]⁺ cation, where two magnesium ions are bridged by three chloride ions. researchgate.net Another identified bi-nuclear complex is [Mg₂(μ-Cl)₂]²⁺. nih.gov

Tri-nuclear complexes: With a further increase in MgCl₂ concentration, tri-nuclear complexes such as [Mg₃(μ-Cl)₄]²⁺ may appear. nih.gov

The formation of these polynuclear complexes, where chloride ions act as bridging ligands between magnesium centers, is a key aspect of the solution chemistry of these systems. researchgate.net The specific speciation has a profound impact on the thermodynamic properties of the solution and the mechanisms of crystallization.

Influence of Ethereal Solvents (e.g., Dimethoxyethane, Tetrahydrofuran) on Complex Stability and Structure

Dimethoxyethane (DME):

DME, a bidentate ligand, chelates to the magnesium center, leading to the formation of stable, multi-ionic aggregates. nih.gov In DME solutions, the solvent molecules can stabilize various chlorinated magnesium complexes. researchgate.net For instance, research has identified the formation of the dinuclear cationic complex [Mg₂(μ-Cl)₂(DME)₄]²⁺ through the dehalodimerization of magnesium chloride. researchgate.net This complex exhibits notable stability and has been recognized for its excellent magnesium deposition activity and reversibility in the context of magnesium batteries. researchgate.net

Further studies have shown that DME can also stabilize even larger aggregates, such as the trinuclear [Mg₃(μ-Cl)₄(DME)₅]²⁺ and the tetranuclear [Mg₄Cl₆(DME)₆]²⁺ complexes. nih.govresearchgate.net The formation of these multi-ionic clusters is promoted by the interaction with DME molecules. nih.gov The implicit solvent effect of DME reduces the stabilization of "bare" ion complexes, thereby favoring the formation of these larger, solvent-coordinated structures. nih.gov

Tetrahydrofuran (THF):

THF, a monodentate cyclic ether, also plays a significant role in the solvation of magnesium chloride species, though it forms different types of complexes compared to DME. nih.gov In THF solutions, monomeric and dimeric magnesium-chloride complexes are commonly observed. dtu.dkcardiff.ac.uk The coordination number of magnesium in these complexes is typically six. nih.govdtu.dk

At lower salt concentrations, THF and magnesium chloride tend to form mono-nuclear complexes such as [MgCl₂(THF)₄]. nih.govrsc.org As the concentration of magnesium chloride increases, bi-nuclear complexes like [Mg₂(μ-Cl)₃(THF)₆]⁺ become the predominant electrochemically active species. nih.govrsc.org The formation of these complexes involves the sharing of chloride ions between two magnesium centers, with the remaining coordination sites on the magnesium atoms being occupied by THF molecules. nih.gov The steric hindrance of the THF molecules can influence the coordination number and geometry of the resulting complexes. cardiff.ac.uk

The table below summarizes the key magnesium-chloride complexes formed in DME and THF.

| Solvent | Predominant Magnesium-Chloride Complexes | Reference |

| Dimethoxyethane (DME) | [Mg₂(μ-Cl)₂(DME)₄]²⁺, [Mg₃(μ-Cl)₄(DME)₅]²⁺, [Mg₄Cl₆(DME)₆]²⁺ | nih.govresearchgate.net |

| Tetrahydrofuran (THF) | [MgCl₂(THF)₄], [Mg₂(μ-Cl)₃(THF)₆]⁺ | nih.govrsc.org |

Role of Magnesium-to-Chlorine Ratios on Solution-Phase Complex Distribution

The distribution of different magnesium-chloride complex species in an ethereal solvent is highly dependent on the molar ratio of magnesium to chlorine (Mg/Cl). nih.gov This ratio dictates the equilibrium between various monomeric, dimeric, and larger polynuclear complexes in solution.

In dimethoxyethane (DME) , variations in the Mg/Cl ratio lead to a sequential formation of different complexes. nih.gov At a Mg/Cl ratio of 1:2, corresponding to a simple solution of MgCl₂, the initial species formed is the mono-nuclear complex MgCl₂(DME)₂. nih.govrsc.org As the relative concentration of magnesium increases, for instance in solutions with a 1:1 Mg/Cl ratio, the dinuclear complex [Mg₂(μ-Cl)₂(DME)₄]²⁺ becomes the main species, existing in equilibrium with MgCl⁺. nih.govnih.gov At even higher magnesium concentrations, such as a 3:4 Mg/Cl ratio, the formation of the trinuclear complex [Mg₃(μ-Cl)₄(DME)₅]²⁺ is favored. nih.govnih.gov

In tetrahydrofuran (THF) , the influence of the Mg/Cl ratio is also pronounced. At a Mg/Cl ratio of 1:2, the neutral mono-nuclear complex [MgCl₂(THF)₄] is formed. nih.gov When the ratio is shifted to 2:3, the cationic bi-nuclear complex [Mg₂(μ-Cl)₃(THF)₆]⁺ becomes the dominant species. nih.gov Theoretical calculations have shown that at a 1:1 Mg/Cl ratio in THF, the [MgCl(THF)₅]⁺ complex is preferentially formed. nih.gov The concentration of MgCl₂ directly impacts the type of active ions present, with higher concentrations leading to a greater abundance of species like [Mg₂(μ-Cl)₃(THF)₆]⁺. nih.gov

The following table illustrates the relationship between the Mg/Cl ratio and the resulting dominant magnesium-chloride complexes in DME and THF.

| Solvent | Mg/Cl Ratio | Dominant Magnesium-Chloride Complex | Reference |

| Dimethoxyethane (DME) | 1:2 | MgCl₂(DME)₂ | nih.govrsc.org |

| 1:1 | [Mg₂(μ-Cl)₂(DME)₄]²⁺ | nih.govnih.gov | |

| 3:4 | [Mg₃(μ-Cl)₄(DME)₅]²⁺ | nih.govnih.gov | |

| Tetrahydrofuran (THF) | 1:2 | [MgCl₂(THF)₄] | nih.gov |

| 1:1 | [MgCl(THF)₅]⁺ | nih.gov | |

| 2:3 | [Mg₂(μ-Cl)₃(THF)₆]⁺ | nih.gov |

Sophisticated Analytical Methodologies for Ionic Determination in Research Matrices

Ion Chromatography (IC) for Simultaneous Cation and Anion Quantification

Ion Chromatography (IC) is a powerful and versatile technique for the separation and quantification of ionic species. nih.govmdpi.com It is particularly advantageous for the analysis of complex matrices due to its high selectivity and sensitivity. mdpi.com The principle of IC is based on the differential affinity of ions for a stationary phase (ion-exchange resin) and a liquid mobile phase (eluent). nih.gov

In the context of analyzing compounds like Magnesium;potassium;trichloride (B1173362), IC allows for the simultaneous determination of both the cations (Mg²⁺, K⁺) and the anion (Cl⁻). researchgate.netqasac-americas.org Modern IC systems can be configured with dual channels, enabling the concurrent analysis of anions and cations from a single sample injection, which significantly improves throughput and efficiency. researchgate.net For cation analysis, a cation-exchange column is used, often with an eluent such as methanesulfonic acid. scribd.commdpi.com Detection is typically achieved through suppressed conductivity, where a suppressor column reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. researchgate.net

Research has demonstrated the successful application of IC for the simultaneous determination of potassium, magnesium, and other cations in various samples, including milk and oral pharmaceutical preparations. scribd.commdpi.comresearchgate.net For instance, a study on the analysis of oral solutions containing sodium, potassium, and magnesium sulfates reported a validated IC method with good linearity and accuracy. scribd.commdpi.com The retention times for sodium, potassium, and magnesium were found to be 7.8, 12.8, and 16.2 minutes, respectively, using a gradient elution method. scribd.commdpi.com

Table 1: Example of Ion Chromatography Conditions for Cation Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Column | Dionex® IonPac® CS16 | scribd.commdpi.com |

| Eluent | Gradient with Methanesulfonic Acid | scribd.commdpi.com |

| Flow Rate | 1.2 mL/min | scribd.commdpi.com |

| Detection | Suppressed Conductivity | researchgate.net |

| Injection Volume | 20 µL | qasac-americas.org |

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Analysis

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are two of the most widely used techniques for elemental analysis, including the determination of magnesium and potassium. dtic.milresearchgate.net

Atomic Absorption Spectrometry (AAS) measures the absorption of light by free atoms in the gaseous state. dtic.mil A sample is atomized, typically in a flame or a graphite (B72142) furnace, and a light beam from a source specific to the element of interest is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element. AAS is known for its high sensitivity for certain elements and is a relatively low-cost technique. gavinpublishers.com However, it is generally a single-element technique, which can be a limitation when multiple elements need to be analyzed. gavinpublishers.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) utilizes a high-temperature plasma (typically argon) to excite atoms and ions to higher energy levels. scilit.com As they return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. A key advantage of ICP-OES is its multi-element capability, allowing for the simultaneous or rapid sequential determination of numerous elements in a single sample run. gavinpublishers.com It also generally has lower detection limits and a wider linear dynamic range compared to AAS. dtic.milresearchgate.net

In the analysis of research matrices such as soil extracts, both AAS and ICP-OES are extensively used for determining magnesium and potassium content. dtic.milscilit.com Comparative studies have shown that while both methods can provide accurate results, ICP-OES often offers higher throughput and the ability to analyze a broader suite of elements simultaneously. dtic.milscilit.com For example, a study comparing the two techniques for the analysis of DTPA-extractable micronutrients in soils highlighted the differences in results that can arise due to the different operating temperatures and atomization/excitation mechanisms of the two instruments. scilit.com

Table 2: Comparison of AAS and ICP-OES for Elemental Analysis

| Feature | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) | Reference |

|---|---|---|---|

| Principle | Measures light absorption by atoms | Measures light emission from excited atoms/ions | dtic.mil |

| Element Analysis | Typically single-element | Multi-element (simultaneous/sequential) | gavinpublishers.com |

| Detection Limits | Good, but generally higher than ICP-OES | Excellent, lower than AAS | dtic.milresearchgate.net |

| Throughput | Lower, sequential analysis | Higher, simultaneous analysis | dtic.mil |

| Cost | Lower initial instrument cost | Higher initial instrument cost | gavinpublishers.com |

| Matrix Effects | More susceptible to chemical interferences | Generally less susceptible to chemical interferences but can have spectral interferences | researchgate.net |

Laser-Induced Breakdown Spectroscopy (LIBS) for Rapid Elemental Detection

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that offers rapid, often in-situ, elemental analysis with minimal to no sample preparation. nih.govwjarr.com The technique involves focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and creates a high-temperature plasma. wjarr.com The light emitted from the plasma is collected and analyzed by a spectrometer. Each element in the plasma emits light at characteristic wavelengths, allowing for qualitative and quantitative analysis. nih.gov

LIBS is particularly well-suited for the analysis of geological materials and soils, making it a valuable tool for research related to minerals like carnallite (B72600). nih.govresearchgate.net It can detect a wide range of elements, including light elements such as magnesium, which can be challenging for other techniques like X-ray fluorescence (XRF). nih.gov The speed of analysis and the ability to perform measurements directly in the field are significant advantages of LIBS.

Research has demonstrated the application of LIBS for the quantitative analysis of potassium and magnesium in various matrices. For instance, studies have focused on the rapid determination of potassium in soil to inform precision agriculture practices. The development of calibration models, often using multivariate analysis techniques, is crucial for obtaining accurate quantitative results with LIBS due to the potential for matrix effects.

Table 3: Key Features of Laser-Induced Breakdown Spectroscopy (LIBS)

| Feature | Description | Reference |

|---|---|---|

| Principle | Atomic emission from laser-induced plasma | wjarr.com |

| Sample Preparation | Minimal to none | nih.gov |

| Analysis Speed | Rapid, real-time analysis possible | nih.gov |

| Elemental Range | Broad, including light elements | |

| Application | Field-portable for in-situ analysis | |

| Quantitative Analysis | Requires calibration to address matrix effects |

Potentiometric and Complexometric Titration Techniques in Soil Extracts and Other Research Contexts

Titration methods, both potentiometric and complexometric, represent classical yet reliable and cost-effective approaches for the determination of magnesium and potassium in various samples, including soil extracts.

Complexometric titration is widely used for the determination of magnesium. This method involves the titration of the sample with a complexing agent, most commonly ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metal ion indicator, such as Eriochrome Black T, which changes color when all the free metal ions in the solution have been complexed by the EDTA. In the analysis of soil extracts, complexometric titration can be used to determine the total concentration of calcium and magnesium. qasac-americas.org

Potentiometric titration involves monitoring the change in the potential of a suitable indicator electrode as a function of the volume of titrant added. This technique can be applied to complexometric titrations, where an ion-selective electrode (ISE) is used to detect the endpoint. For instance, a calcium-selective electrode can be employed in the titration of calcium and magnesium in soil extracts with EDTA. qasac-americas.org The use of an automated titrator coupled with an ISE can improve the precision and accuracy of the determination. qasac-americas.org

While direct potentiometric determination of potassium is possible with a potassium-selective electrode, titration methods for potassium are less common than for magnesium. However, the determination of magnesium in the presence of potassium is a standard procedure.

Method Validation and Inter-matrix Effects in Advanced Analytical Applications

The reliability and accuracy of any analytical measurement depend on a properly validated method. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range. nih.gov For techniques like IC and ICP-OES, validation is crucial to ensure the quality and consistency of the data.

Inter-matrix effects are a significant challenge in the analysis of complex samples such as soil extracts. These effects occur when the presence of other components in the sample matrix influences the analytical signal of the analyte of interest. In ICP-OES, matrix effects can be caused by changes in sample viscosity affecting nebulization, or by easily ionizable elements in the plasma which can alter the excitation conditions. For example, high concentrations of salts can suppress the analyte signal.

Strategies to mitigate matrix effects include matrix-matching of standards and samples, the use of internal standards, and sample dilution. In IC, high concentrations of other ions can interfere with the separation and quantification of the target ions. Proper sample preparation, such as dilution or the use of specific extraction procedures, is essential to minimize these effects. The validation process must assess the robustness of the method to variations in the sample matrix to ensure reliable results across different research contexts. nih.gov

Theoretical and Computational Studies of Magnesium Potassium Trichloride Chemistry

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of KMgCl₃. DFT is used to solve the quantum mechanical equations that describe the electronic state of the system, yielding information about its electronic structure, chemical bonding, and related properties.

Research based on DFT and related first-principles methods reveals the structural and electronic characteristics of KMgCl₃. The compound crystallizes in an orthorhombic structure belonging to the Pnma space group. materialsproject.org DFT calculations are used to optimize this geometry and determine key parameters like lattice constants and bond lengths. The electronic properties, such as the band structure and density of states (DOS), can be calculated to characterize the material as an insulator. For instance, while semi-local DFT tends to underestimate the precise value, it can predict the nature of the band gap. materialsproject.orgnih.gov

The bonding in KMgCl₃ is primarily ionic, involving electrostatic interactions between K⁺, Mg²⁺, and Cl⁻ ions. DFT allows for the analysis of the electron density distribution, which visualizes how valence electrons are arranged and shared, confirming the nature of the chemical bonds. Further detailed analysis of the bonding environment can be achieved by calculating parameters such as the electric field gradient at the atomic nuclei. Studies on the MgCl₂–KCl system have used quantum chemical calculations to determine the quadrupole coupling constant (Cₑ) and asymmetry factor (η) for the chlorine nuclei in different coordination environments. acs.org For KMgCl₃, these calculations identify distinct sites for chlorine atoms, characterized by different Cₑ and η values, reflecting variations in the local chemical structure and the coordination of Cl⁻ ions with surrounding K⁺ and Mg²⁺ cations. acs.org

Table 1: Calculated Properties of KMgCl₃ from Computational Studies

| Property | Value/Description | Source |

|---|---|---|

| Crystal System | Orthorhombic | materialsproject.org |

| Space Group | Pnma (62) | materialsproject.org |

| Simulated 35Cl Quadrupole Asymmetry Factor (η) | 0.71 (Cl-C site) | acs.org |

| 0.76 (Cl-D site) | acs.org | |

| Electronic Band Gap | DFT calculations typically show an insulating character, though the exact value can be underestimated. materialsproject.org Analogous compounds like NaMgCl₃ have a calculated indirect band gap of 4.16 eV. nih.gov | materialsproject.orgnih.gov |

Molecular Dynamics Simulations for Understanding Solution Behavior and Crystal Growth Mechanisms

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes, making it invaluable for understanding the behavior of KMgCl₃ in solution and the mechanisms of its crystal growth.

In the context of an aqueous solution containing potassium, magnesium, and chloride ions, MD simulations can model the complex interactions between the ions and the surrounding water molecules. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system and govern the interatomic interactions. nih.gov Studies on aqueous MgCl₂ solutions, which form a basis for understanding the more complex ternary system, show that the magnesium ion strongly coordinates a stable first solvation shell of six water molecules in an octahedral arrangement. nih.govosu.edu

MD simulations are crucial for investigating phenomena such as ion pairing. While contact ion pairs between Mg²⁺ and Cl⁻ are not found to be energetically favorable in many simulations, solvent-shared ion pairs are more common. nih.govosu.edu In the formation of KMgCl₃ from solution, MD can track the association of ions, including the formation of various intermediate magnesium-chloride complexes such as MgCl⁺, MgCl₂, Mg₂Cl₃⁺, and Mg₃Cl₄²⁺. nih.govnih.gov Understanding the stability and dynamics of these aggregates is key to deciphering the step-by-step mechanism of nucleation and subsequent crystal growth from the solution. The simulations can provide data on the residence time of water molecules in the ions' solvation shells, shedding light on the kinetics of the desolvation process required for the ions to incorporate into the crystal lattice. osu.edu

Computational Prediction of Phase Diagram Boundaries and Stability Regions

Computational thermodynamics is a powerful tool for predicting the phase stability of materials under various conditions of temperature, pressure, and composition. Methods like the CALPHAD (CALculation of PHAse Diagrams) approach are used to develop thermodynamic databases that can predict multicomponent phase diagrams. researchgate.net

For the K-Mg-Cl system, computational methods can be used to model the Gibbs energy of each potential phase (solid compounds and the liquid/molten salt solution). By minimizing the total Gibbs energy of the system, it is possible to determine the stable phases and their proportions at equilibrium, thereby constructing a phase diagram. researchgate.net The Materials Project, for example, utilizes high-throughput DFT calculations to compute the formation energies of crystalline solids, which are then used to predict a compositional phase diagram, indicating the stability of KMgCl₃ relative to other compounds in the KCl-MgCl₂ system. materialsproject.org

These computational predictions are essential for understanding the conditions under which KMgCl₃ can be formed or will decompose. They can guide industrial processes, such as extractive metallurgy or molten salt battery development, by identifying the optimal temperature and composition ranges for operation. The calculated diagrams can be compared with and refined by experimental data, such as that from differential scanning calorimetry (DSC), to create a comprehensive and accurate thermodynamic description of the system. researchgate.netresearchgate.net

Modeling of Interionic Forces and Solvation Shell Dynamics

A detailed understanding of the forces between ions and their interaction with solvent molecules is critical for explaining the macroscopic properties of electrolyte solutions and the formation of crystalline solids like KMgCl₃. Computational modeling provides a molecular-level description of these phenomena.

The forces between ions (K⁺, Mg²⁺, Cl⁻) in a solvent are modeled using potentials that account for electrostatic interactions, short-range repulsion, and van der Waals forces. The Potential of Mean Force (PMF) is a key quantity that can be calculated from MD simulations to describe the free energy of the system as a function of the distance between two ions. For instance, PMF calculations for the Mg²⁺-Cl⁻ pair in water show a significant energy barrier for forming a direct contact ion pair, with solvent-shared configurations being more stable. osu.edu These free energy profiles are a direct representation of the effective interionic forces in the solution.

The dynamics of the solvation shells around the K⁺ and Mg²⁺ cations are also a primary focus of MD simulations. The structure of these shells is characterized by the radial distribution function (RDF), which gives the probability of finding a solvent molecule or another ion at a certain distance from the central ion. nih.govacs.org The dynamics are quantified by the ligand (water molecule) exchange rates between the first and second solvation shells. The Mg²⁺ ion exhibits a particularly stable, or rigid, first solvation shell with very slow water exchange dynamics, a consequence of the strong ion-dipole interaction. osu.edu In contrast, the larger K⁺ ion has a more flexible and dynamic solvation structure. nih.govosti.gov Modeling these solvation shell dynamics is essential for understanding ionic transport, reactivity, and the initial steps of crystallization, where ions must shed their solvation shells to join the growing crystal lattice.

Table 2: Key Concepts in Modeling Interionic Forces and Solvation

| Concept | Description | Relevance to KMgCl₃ System |

|---|---|---|

| Potential of Mean Force (PMF) | Calculates the free energy profile as a function of the distance between interacting particles (e.g., ions). osu.edu | Quantifies the effective forces between K⁺, Mg²⁺, and Cl⁻ ions in solution, revealing barriers to ion pairing. |

| Radial Distribution Function (RDF) | Describes the average density of particles (e.g., water molecules, Cl⁻ ions) as a function of distance from a central ion (e.g., Mg²⁺). nih.gov | Characterizes the structure of the solvation shells around K⁺ and Mg²⁺, showing distinct layers of solvent and counter-ions. |

| Coordination Number (CN) | The average number of nearest-neighbor particles (e.g., solvent molecules) in the first solvation shell of an ion. acs.orgnih.gov | Defines the local environment; for Mg²⁺ in water, the CN is typically 6, while for K⁺ it is more variable. osu.edunih.gov |

| Solvation Shell Dynamics | Refers to the rate of exchange of solvent molecules between the first solvation shell and the bulk solvent. acs.orgnih.gov | Crucial for understanding the kinetics of crystal growth, as the desolvation of ions is often a rate-limiting step. |

Future Research Directions and Emerging Paradigms in Magnesium Potassium Chloride Science

Exploration of Anhydrous MgKCl3 Polymorphism and Metastable Phases

A fundamental yet largely unexplored area in MgKCl3 science is the landscape of its solid-state structures. The arrangement of ions in the crystal lattice dictates the material's fundamental properties. While the stable crystalline form is known, the existence of other crystalline forms (polymorphs) or transient, non-equilibrium structures (metastable phases) of anhydrous MgKCl3 remains an open question.

Future research will focus on systematically inducing and identifying these elusive phases. This involves exploring synthesis under non-equilibrium conditions, such as rapid quenching from a molten state or high-pressure synthesis. The discovery of polymorphs is significant; different atomic arrangements can lead to vastly different properties, such as ionic conductivity, mechanical strength, and chemical reactivity. For instance, a less densely packed polymorph could exhibit enhanced ionic mobility, a desirable trait for electrolyte applications.

Metastable phases, though not thermodynamically stable, can persist for extended periods and offer unique properties not found in the stable form. acs.org The study of these phases is crucial, as their formation can be an intermediate step in crystallization processes, following Ostwald's rule of stages. acs.org Understanding the energy landscapes and transformation kinetics between stable and metastable phases is critical for controlling the final material structure and properties. Computational studies using density functional theory (DFT) can predict the relative energies and activation barriers for transformations between different phases, guiding experimental efforts. researchgate.netresearchgate.netarxiv.org

Development of Novel Synthesis Strategies for Tailored Material Architectures

Moving beyond bulk synthesis, a major research thrust is the development of methods to create MgKCl3 with controlled architectures at the micro- and nanoscale. The functionality of a material is often as dependent on its form—such as nanoparticles, thin films, or porous frameworks—as it is on its intrinsic chemical composition.

Current synthesis of the related hydrated compound, carnallite (B72600), often involves solvent evaporation or cooling crystallization from aqueous solutions. belnauka.byresearchgate.net Future strategies for anhydrous MgKCl3 will need to adapt these principles and explore new routes to achieve architectural control.

Key areas of development include:

Solvent-Free Synthesis: Techniques like high-energy ball milling or solid-state reactions can produce nanocrystalline powders, potentially accessing novel phases due to the high-energy input.

Controlled Precipitation: By carefully manipulating parameters like supersaturation, temperature, and the presence of additives in a non-aqueous solvent, it may be possible to control crystal size and morphology. researchgate.netresearchgate.net

Template-Assisted Synthesis: Using porous templates (e.g., alumina membranes, carbon scaffolds) to guide the crystallization of MgKCl3 could yield highly ordered structures like nanowires or inverse opals, dramatically increasing surface area and potentially enhancing electrochemical performance.

Vapor Deposition Techniques: Methods such as chemical vapor deposition (CVD) or physical vapor deposition (PVD) could be explored for creating high-purity, dense thin films of MgKCl3 for applications in solid-state micro-batteries.

| Synthesis Strategy | Description | Potential Architecture | Key Research Challenge |

|---|---|---|---|

| Solid-State Mechanochemistry | High-energy ball milling of precursor salts (MgCl2, KCl). | Nanocrystalline powders, amorphous phases. | Controlling particle size distribution and preventing contamination. |

| Non-Aqueous Controlled Precipitation | Crystallization from a non-aqueous solvent by controlled addition of an anti-solvent or temperature change. | Micron- to nano-sized crystals with defined morphologies (e.g., cubes, rods). | Identifying suitable solvent/anti-solvent systems and controlling nucleation/growth kinetics. |

| Template-Assisted Growth | Infiltration of a molten or dissolved salt into a porous template followed by crystallization and template removal. | Nanowires, nanotubes, 3D porous networks. | Ensuring complete pore filling and successful template removal without structural collapse. |

| Physical Vapor Deposition (PVD) | Evaporation of the material in a vacuum chamber and condensation onto a substrate. | Amorphous or crystalline thin films. | Achieving stoichiometric film composition and controlling crystallinity. |

Investigation of MgKCl3 Behavior in Non-Aqueous and Advanced Solvent Systems

The behavior of MgKCl3 in solvents beyond water is a critical frontier, particularly for electrochemical applications where water's reactivity limits performance. Research into non-aqueous electrolytes is essential for developing stable, high-performance magnesium-ion batteries.

A particularly promising area is the study of MgKCl3 in Deep Eutectic Solvents (DESs) . researchgate.netechemi.com DESs are mixtures of a salt (like choline chloride) with a hydrogen bond donor (like urea or ethylene glycol) that form a liquid at temperatures much lower than the melting points of the individual components. researchgate.netdntb.gov.ua These solvents offer advantages like low volatility, high thermal stability, and the ability to dissolve high concentrations of metal salts. Investigating the speciation of magnesium and potassium ions within these complex liquids is crucial. Understanding how the ions coordinate with the solvent components will determine the electrochemical properties, such as ionic conductivity and the mechanism of magnesium deposition.

Another emerging area is the use of ionic liquids (ILs) as solvents. ILs are salts that are liquid at or near room temperature. They offer wide electrochemical windows and high ionic conductivity. The dissolution and coordination chemistry of MgKCl3 in various ILs will be a key research topic, aiming to identify systems that promote reversible magnesium electrochemistry while preventing parasitic side reactions.

Application of Advanced In Situ Characterization Techniques During Dynamic Processes

To truly understand and control the behavior of MgKCl3, researchers are moving beyond static, post-mortem analysis to advanced techniques that can probe the material as processes are happening. These in situ and operando methods provide real-time insights into structural transformations, chemical reactions, and electrochemical mechanisms. e-impress.eu

Future research will increasingly rely on:

In Situ X-ray Diffraction (XRD): Performed during heating, cooling, or electrochemical cycling, in situ XRD can track changes in the crystal structure in real-time. rsc.org This is invaluable for identifying transient metastable phases during crystallization from a melt or for observing electrode structural changes within an operating battery. e-impress.eursc.org

In Situ Raman Spectroscopy: This technique provides information about molecular vibrations and can be used to study the coordination environment of ions in molten salts or liquid electrolytes. sporian.comsporian.comacs.orgenergy.gov High-temperature Raman spectroscopy can monitor the speciation in molten MgCl2-KCl systems, identifying the formation and evolution of complex ions like [MgCl4]2-. energy.govosti.gov

Operando Electrochemical Quartz Crystal Microbalance with Dissipation Monitoring (EQCM-D): This highly sensitive technique can measure minuscule mass changes at an electrode surface during plating and stripping, providing insights into the efficiency and nature of deposited layers and the formation of passivation films. chemrxiv.org

In Situ X-ray Microscopy: This powerful technique can directly visualize crystallization processes at the single-crystal level, offering unprecedented insight into nucleation and growth mechanisms. nih.govresearchgate.net

These techniques will allow scientists to build a dynamic picture of how MgKCl3 forms, transforms, and functions, enabling a more rational approach to material design.

Predictive Modeling and Machine Learning for Material Design and Discovery in Complex Salt Systems

The complexity of multi-component salt systems like MgKCl3 presents a significant challenge for traditional trial-and-error experimentation. The future of materials discovery in this area lies in the synergy between advanced computational modeling and experimental validation.

Predictive modeling using first-principles methods like DFT can calculate fundamental properties such as phase stability, electronic structure, and ionic mobility. This allows for the in silico screening of potential polymorphs or the effect of dopants before attempting laborious synthesis.

Machine learning (ML) is emerging as a paradigm-shifting tool. By training ML models on large datasets from either experiments or high-throughput computations, it is possible to predict material properties with high speed and accuracy. For instance, deep potential molecular dynamics (DPMD) simulations, driven by machine learning, can model the behavior of molten MgCl2-KCl systems with the accuracy of first-principles methods but at a fraction of the computational cost. rsc.org This enables the simulation of larger systems for longer times, providing detailed insights into thermophysical properties like heat capacity, viscosity, and thermal conductivity. rsc.org These predictive tools can accelerate the discovery of new salt compositions with optimized properties for specific applications, such as thermal energy storage or electrolytes.

Integration of Magnesium Potassium Chloride Components in Advanced Functional Materials Research

The fundamental knowledge gained from the aforementioned research directions will culminate in the integration of MgKCl3 into advanced functional materials. The most prominent near-term application is in the field of magnesium-ion batteries .

MgKCl3 and related complexes are critical as electrolyte precursors . Chloride ions play a key role in preventing the formation of a passivating layer on the magnesium metal anode, which would otherwise block ionic transport and render the battery non-rechargeable. chemrxiv.org Future research will focus on optimizing the electrolyte composition, potentially using MgKCl3 in non-aqueous or DES-based systems, to achieve high ionic conductivity, a wide electrochemical stability window, and efficient, dendrite-free magnesium plating and stripping.

Furthermore, MgKCl3 is a candidate for use in novel solid-state materials . As a component in composite solid electrolytes, it could help to enhance ionic conductivity and improve the interfacial contact with electrodes. The development of all-solid-state magnesium batteries is a major goal, offering significant safety and energy density advantages over liquid electrolyte systems. lightsources.org Exploring the phase space around MgKCl3, including doping and forming composites with other materials, could lead to the discovery of new solid-state Mg2+ conductors.

Q & A

Q. What are the standard methodologies for quantifying magnesium in soil samples, and how do extraction methods affect results?

Magnesium quantification in soils typically involves extraction with agents like 1 M KCl, Mehlich 3, or cobalt hexamine trichloride (CoHex). For example, a study comparing these methods on 80 Hungarian soil samples found the order of measured magnesium content as: KCl < CoHex < M3 . Methodological considerations include:

- Soil pretreatment : Air-drying and sieving to ensure homogeneity.

- Extraction protocols : Use of 1:10 soil-to-solution ratios for KCl, with agitation for 1 hour.

- Analytical validation : Flame atomic absorption spectroscopy (FAAS) or ICP-OES for final quantification. Discrepancies arise due to varying ligand selectivity; KCl extracts exchangeable Mg²⁺, while Mehlich 3 captures bound forms via chelation. Researchers must validate methods regionally due to soil-specific mineralogy .

Q. How can magnesium potassium trichloride hexahydrate (carnallite, KMgCl₃·6H₂O) be synthesized in a laboratory setting?

Carnallite synthesis involves:

- Stoichiometric mixing : Combine equimolar MgCl₂·6H₂O and KCl in deionized water under reflux (60–80°C).

- Crystallization : Slow cooling to 25°C to precipitate hexagonal crystals.

- Purification : Wash with ethanol to remove residual salts, followed by vacuum drying . Characterization via X-ray diffraction (XRD) should confirm a rhombic crystal system with axial ratios b:c = 0.59304:1:0.69758 .

Q. What experimental steps are critical for determining the empirical formula of magnesium chloride?

Q. How do phase diagrams resolve contradictions in the MgCl₂-KCl binary system, particularly regarding compound formation?

Phase studies reveal two eutectic points (437°C and 485°C) corresponding to KMgCl₃ and K₂MgCl₄ , confirmed via thermal analysis and XRD . Key steps:

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

- Microscopy : Differentiate crystal morphologies (e.g., needle-like KMgCl₃ vs. cubic KCl). Discrepancies in historical studies stem from impurities; modern protocols use ultra-pure salts and inert atmospheres to isolate intermediates .

Q. Why do magnesium determination methods yield conflicting data in phosphate-rich soils, and how can this be mitigated?

Phosphate matrices interfere with Mg²⁺ detection via FAAS/ICP due to polyatomic ion overlaps. Methodological solutions include:

- Matrix modification : Add 1% lanthanum to suppress phosphate interference.

- Standard additions : Spiking samples with known Mg concentrations to validate recovery rates (e.g., 95–105% recovery in spiked phosphate rocks) . Contradictions in legacy data often arise from incomplete digestion; microwave-assisted HNO₃/HF digestion is recommended for refractory minerals .

Q. What advanced techniques optimize the reduction of chromium trichloride (CrCl₃) using magnesium for high-purity metal synthesis?

Key steps for lab-scale reduction:

-

Stoichiometric control : Use Mg:CrCl₃ molar ratios of 3:2 to ensure complete reduction:

-

Vacuum distillation : Separate MgCl₂ byproduct at 900°C under 10⁻³ mbar. Challenges include avoiding oxygen contamination (use argon gloveboxes) and controlling exothermic reactions via gradual heating .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on hydrated Na-Mg-Cl ternary compounds?

Early claims of NaCl·MgCl₂·H₂O were disproven via solubility studies showing NaCl crystallization dominates upon cooling. Modern reproducibility requires:

- Ion chromatography : Verify absence of Na⁺ in MgCl₂ solutions post-crystallization.

- In situ XRD : Monitor phase evolution during evaporation to detect metastable intermediates .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.